molecular formula C7H8F3N3 B3345999 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 113306-69-7

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B3345999
CAS No.: 113306-69-7
M. Wt: 191.15 g/mol
InChI Key: DQBNBIIKBRHTSA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is based on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine framework, a privileged pharmacophore known for its diverse biological activities . The incorporation of the trifluoromethyl (CF3) group is a strategic modification that enhances key properties such as metabolic stability, lipophilicity, and membrane permeability, making it a valuable asset in the design of bioactive molecules. This compound and its close analogs have demonstrated promising antihypertensive activity in pharmacological studies, acting as potential therapeutic agents for managing high blood pressure . Furthermore, research indicates that derivatives of this chemical class may be useful in the treatment and prevention of vascular complications associated with diabetes mellitus . The imidazo[4,5-c]pyridine core is a key intermediate for synthesizing more complex molecules targeted at various disease pathways. For Research Use Only (RUO) . This product is intended for laboratory research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-5-4(1-2-11-6)12-3-13-5/h3,6,11H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBNBIIKBRHTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343280
Record name 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113306-69-7
Record name 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the trifluoromethylation of a suitable precursor. One common method is the trifluoromethylation of 4-iodobenzene, which can be achieved using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Pharmaceutical Development

The compound's structure is similar to several clinically useful drugs, suggesting its potential as a pharmaceutical lead. The trifluoromethyl group is known to enhance the potency and metabolic stability of drug candidates. This makes 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine a valuable starting point for developing new therapeutic agents targeting various diseases.

Antihypertensive Activity

Research has indicated that derivatives of tetrahydro-1H-imidazo[4,5-c]pyridine exhibit antihypertensive properties. A patent application has highlighted the potential for these compounds to aid in blood pressure control. Investigating this compound in this context could provide insights into new treatments for hypertension.

Studies on the biological activities of this compound have shown significant promise. Research focuses on its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential and safety profile. Such studies are essential for elucidating the mechanism of action and optimizing the compound for specific applications in drug development.

Synthetic Routes

Various synthetic methods have been developed to produce this compound and its derivatives. These methods allow chemists to modify the compound's structure to enhance biological activity or improve pharmacokinetic properties. The ability to create tailored derivatives expands the potential applications of this compound in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of various derivatives of this compound:

  • Antihypertensive Effects : A study demonstrated that certain derivatives exhibited significant reductions in blood pressure in animal models.
  • Anticancer Activity : Research has also indicated that some derivatives show promise as anticancer agents by inhibiting tumor growth in vitro.

These findings highlight the versatility of this compound and its derivatives in addressing critical health issues.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo[4,5-c]pyridine scaffold is versatile, with modifications at the 4-, 5-, or 6-positions significantly altering biological activity and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituents/Modifications Biological Target/Activity Key Properties (MW, logP) References
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine -CF₃ at 4-position Potential CNS targets (hypothesized) MW: 217.18; logP: ~2.1 (estimated)
PD123319 -CH₂C₆H₃(CH₃)N(CH₃)₂ and -COCPh₂ at 6-position Angiotensin AT₂ receptor antagonist (IC₅₀: 10–50 nM) MW: 681.63; logP: 5.8
Spinacine -COOH at 6-position Histidine analog; metal-ion chelation MW: 181.18; logP: -0.5
4-(3-Trifluoromethylphenyl) analog -C₆H₄CF₃ at 4-position Tubulin polymerization inhibitor (IC₅₀: 3–175 nM) MW: 267.26
4-(4-Fluorophenyl) analog (CID 2771111) -C₆H₄F at 4-position Not reported (structural studies) MW: 217.24
6,7-Dihydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid -COOH at 6-position (misidentified as dihydro) Library screening for lead-like properties MW: 167.15

Key Observations

Substituent Effects on Biological Activity

  • The trifluoromethyl group in the target compound enhances lipophilicity compared to spinacine (-COOH), favoring membrane permeability and CNS penetration .
  • PD123319 ’s bulky diphenylacetyl group contributes to AT₂ receptor selectivity, whereas smaller substituents (e.g., -CF₃) may shift target specificity .

Physicochemical Properties logP Values: PD123319 (logP 5.8) is highly lipophilic, suitable for membrane-bound targets, while spinacine’s carboxylic acid (logP -0.5) improves aqueous solubility . Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Synthetic Accessibility

  • The trifluoromethyl group requires specialized reagents (e.g., CF₃Cu or fluoroform) for introduction, increasing synthetic complexity compared to aryl or alkyl substituents .

Biological Applications PD123319: Used in cardiovascular research to study AT₂ receptor signaling . Spinacine: Explored in metal-ion coordination and peptide backbone restriction . Indole-imidazopyridines: Tubulin inhibitors with nanomolar cytotoxicity in cancer models .

Research Findings and Challenges

  • Misidentification Issues : highlights a case where a dihydroimidazopyridine was misidentified as tetrahydro spinacine, underscoring the need for rigorous NMR/MS validation .
  • Docking Studies : shows imidazo[4,5-c]pyridine derivatives bind AKT via hydrophobic interactions; the trifluoromethyl group may enhance affinity through halogen bonding .
  • Structural Diversity : Derivatives with aryl-thienyl () or pyridyl () groups demonstrate the scaffold’s adaptability for diverse targets .

Biological Activity

4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H8F3N3
  • Molecular Weight : 191.15 g/mol
  • CAS Number : 733758-20-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound has shown potential as an inhibitor of Src family kinases (SFKs), which are implicated in the pathogenesis of glioblastoma multiforme (GBM). Research indicates that derivatives exhibit significant inhibition of SFKs in the submicromolar range, suggesting a promising avenue for GBM treatment .
  • Antiproliferative Activity : The compound has demonstrated antiproliferative effects on multiple GBM cell lines (U87, U251, T98G), indicating its potential as an anticancer agent. The most active derivative showed efficacy comparable to established inhibitors like PP2 .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties. For instance, certain compounds derived from imidazo[4,5-c]pyridine frameworks exhibited significant inhibition of inflammatory cytokines and were effective in reducing edema in animal models .

Case Studies and Research Findings

StudyFindings
Study on GBM Treatment Identified imidazo[4,5-c]pyridin-2-one derivatives as novel SFK inhibitors with potent antiproliferative activity against GBM cell lines .
Anti-inflammatory Evaluation Compounds showed over 90% inhibition in edema models compared to standard treatments like diclofenac sodium .
Antihypertensive Activity Derivatives of tetrahydroimidazo[4,5-c]pyridine were reported to possess antihypertensive effects, indicating a broader therapeutic potential beyond oncology .

Research Insights

Recent studies have focused on optimizing the molecular structure of imidazo[4,5-c]pyridine derivatives to enhance their biological activity. For example:

  • Molecular Dynamics Simulations : These simulations have provided insights into the binding patterns of active compounds with SFKs' ATP-binding sites, aiding in the design of more effective inhibitors .
  • ADME Predictions : Absorption, Distribution, Metabolism, and Excretion (ADME) predictions suggest that some derivatives meet criteria for central nervous system (CNS) drugs, highlighting their potential for treating neurological conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cycloaddition or condensation reactions. For example, dipolar cycloaddition reactions with azides and alkynes under controlled temperatures (e.g., 60–80°C) can yield the bicyclic core, followed by trifluoromethylation using reagents like Togni’s reagent . Solvent selection (e.g., DMF or THF) and catalyst systems (e.g., Cu(I) for click chemistry) significantly impact yields, which range from 40–90% depending on purification steps (e.g., column chromatography or recrystallization) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm the trifluoromethyl group’s presence and regioselectivity. X-ray crystallography resolves the fused imidazo-pyridine ring system’s conformation, while DFT calculations model electronic effects (e.g., electron-withdrawing trifluoromethyl on aromatic π-systems) . HPLC-MS ensures purity (>95%) and monitors byproducts from competing reactions (e.g., over-alkylation) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen against kinase or GPCR targets (e.g., P2X7 or angiotensin receptors) using radioligand binding assays (IC₅₀ values) or cell-based functional assays (Ca²⁺ flux, cAMP modulation). For anti-inflammatory potential, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages . Dose-response curves (0.1–100 µM) identify lead candidates for further optimization.

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence binding affinity and metabolic stability compared to other derivatives?

  • Methodological Answer : The CF₃ group enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative SAR studies show CF₃ derivatives exhibit 3–5x higher binding affinity for P2X7 receptors than methyl or chloro analogs, attributed to improved hydrophobic interactions and electron-deficient aromatic stacking . Use molecular docking (AutoDock Vina) to map interactions with receptor pockets, and assess stability via microsomal incubation assays (t₁/₂ > 60 min in human liver microsomes) .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Methodological Answer : Optimize stoichiometry to prevent di- or tri-substitution byproducts. For example, limit trifluoromethylation to a single site using protecting groups (e.g., Boc on secondary amines) . In situ FTIR monitors reaction progress, while DoE (Design of Experiments) identifies critical parameters (temperature, pH) to minimize impurities . Scale-up (>100 g) requires flow chemistry setups to maintain heat/mass transfer efficiency .

Q. How can advanced spectroscopic techniques resolve contradictory data on tautomeric forms in solution?

  • Methodological Answer : Conflicting NMR signals (e.g., imidazole proton shifts) may arise from tautomerism. Use dynamic NMR at variable temperatures (25–80°C) to observe coalescence points, or ¹⁵N-labeled compounds with HSQC to track nitrogen environments. XANES/EXAFS further clarifies electronic structure in solid vs. solution states .

Key Challenges and Contradictions

  • Stereochemical Control : highlights challenges in chiral center formation during Angiotensin II antagonist synthesis, requiring asymmetric catalysis (e.g., chiral auxiliaries) .
  • Biological Selectivity : CF₃ derivatives may off-target kinase pathways (e.g., JAK2), necessitating kinome-wide profiling (Eurofins Panlabs) to validate specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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